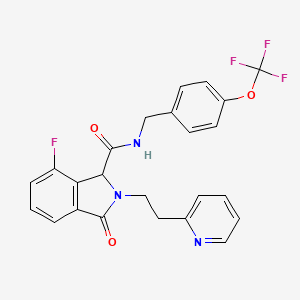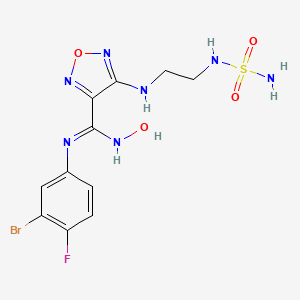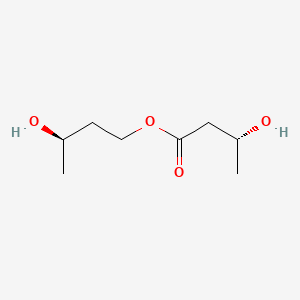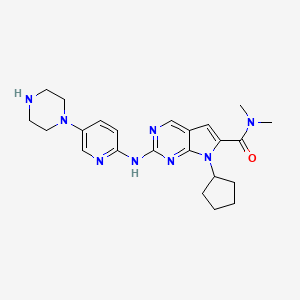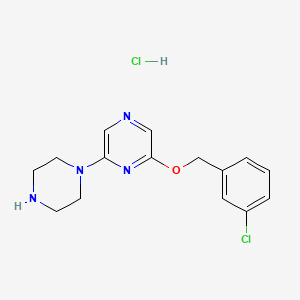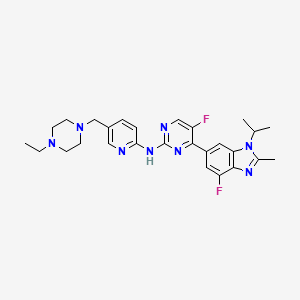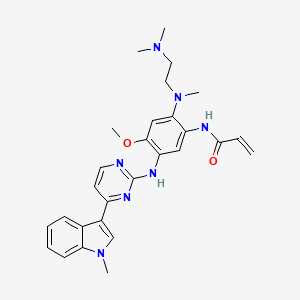
Osimertinib
Vue d'ensemble
Description
L’osimertinib est un inhibiteur de la tyrosine kinase du récepteur du facteur de croissance épidermique (EGFR) de troisième génération développé par AstraZeneca Pharmaceuticals. Il est principalement utilisé dans le traitement du cancer du poumon non à petites cellules (CPNPC) qui présente des mutations spécifiques dans le gène EGFR, telles que la mutation T790M . L’this compound est connu pour sa capacité à cibler sélectivement les mutations de sensibilisation et de résistance dans le gène EGFR, ce qui en fait un médicament crucial dans la prise en charge du CPNPC .
Applications De Recherche Scientifique
Osimertinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of EGFR inhibition and resistance.
Medicine: Primarily used in the treatment of NSCLC with specific EGFR mutations.
Industry: Used in the development of new EGFR inhibitors and combination therapies to overcome resistance.
Mécanisme D'action
L’osimertinib exerce ses effets en se liant irréversiblement aux formes mutantes de l’EGFR, notamment les mutations T790M, L858R et de délétion de l’exon 19 . Cette liaison inhibe l’activité de la tyrosine kinase du récepteur, empêchant les voies de signalisation en aval qui favorisent la prolifération et la survie cellulaires . L’this compound a également la capacité de traverser la barrière hémato-encéphalique, ce qui le rend efficace dans le traitement des métastases cérébrales .
Analyse Biochimique
Biochemical Properties
Osimertinib is a potent, selective, irreversible EGFR-TKI . It interacts with EGFR, a protein that plays a crucial role in cell growth and division . This compound covalently binds to EGFR C797, reducing the effect of this compound in inhibiting cell proliferation and EGFR phosphorylation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to significantly sensitize both ABCB1-transfected and drug-selected cell lines to substrate anticancer drugs .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds irreversibly to the gate-keeper T790M mutations which increases ATP binding activity to EGFR and result in poor prognosis for late-stage disease . Furthermore, this compound has been shown to spare wild-type EGFR during therapy, thereby reducing non-specific binding and limiting toxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown changes in its effects over time. For instance, it has been observed that resistance to this compound inevitably develops during the treatment, limiting its long-term effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, a study showed that this compound significantly inhibited tumor growth in a PC9T790M xenograft model .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is mainly metabolized by the CYP3A enzyme in humans . Among the metabolites produced by this compound, AZ5104, and AZ7550, which are demethylated, are most vital .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It significantly increased the accumulation of [3H]-paclitaxel in ABCB1 overexpressing cells by blocking the efflux function of ABCB1 transporter .
Subcellular Localization
It has been observed that this compound significantly sensitizes both ABCB1-transfected and drug-selected cell lines to substrate anticancer drugs .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’osimertinib implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base, suivie de l’introduction de divers groupes fonctionnels. La voie de synthèse implique généralement :
Formation de la structure de base : La structure de base de l’this compound est synthétisée par une série de réactions de condensation et de cyclisation.
Introduction de groupes fonctionnels : Divers groupes fonctionnels, tels que les groupes méthoxy, diméthylamino et indole, sont introduits par des réactions de substitution nucléophile et de couplage.
Assemblage final : L’assemblage final implique le couplage de la structure de base avec les chaînes latérales pour former la molécule complète.
Méthodes de production industrielle
La production industrielle de l’this compound implique l’optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Le processus comprend généralement :
Granulation à sec : Le principe actif (API) est traité à l’aide de méthodes de granulation à sec, telles que le compactage à rouleaux, pour former des comprimés.
Optimisation des conditions réactionnelles : Des paramètres tels que la température, la pression et le pH sont optimisés pour maximiser le rendement et minimiser les impuretés.
Analyse Des Réactions Chimiques
Types de réactions
L’osimertinib subit diverses réactions chimiques, notamment :
Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent les enzymes du cytochrome P450 et d’autres agents oxydants.
Substitution : Des réactifs tels que la diméthylamine et les groupes méthoxy sont utilisés dans les réactions de substitution nucléophile.
Principaux produits
Les principaux produits formés par ces réactions comprennent les métabolites hydroxylés et déméthylés, qui sont principalement excrétés par les selles et l’urine .
Applications de la recherche scientifique
L’this compound a un large éventail d’applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les mécanismes d’inhibition et de résistance de l’EGFR.
Médecine : Principalement utilisé dans le traitement du CPNPC avec des mutations spécifiques de l’EGFR.
Comparaison Avec Des Composés Similaires
Composés similaires
Gefitinib : Un IKT EGFR de première génération utilisé dans le traitement du CPNPC.
Erlotinib : Un autre IKT EGFR de première génération avec des limitations similaires à celles du gefitinib.
Afatinib : Un IKT EGFR de deuxième génération qui est plus puissant mais associé à une toxicité plus élevée.
Dacomitinib : Un autre IKT EGFR de deuxième génération avec une activité plus large mais des effets secondaires accrus.
Unicité de l’osimertinib
L’this compound est unique en sa capacité à cibler sélectivement les mutations de sensibilisation et de résistance dans le gène EGFR tout en épargnant l’EGFR de type sauvage, ce qui réduit la toxicité . Il a montré une efficacité supérieure dans le traitement du CPNPC avec des mutations T790M et a un profil de sécurité favorable par rapport aux générations antérieures d’IKT EGFR .
Propriétés
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYJMQONPNNFPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025961 | |
| Record name | Osimertinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Osimertinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that binds to certain mutant forms of EGFR (T790M, L858R, and exon 19 deletion) that predominate in non-small cell lung cancer (NSCLC) tumours following treatment with first-line EGFR-TKIs. As a third-generation tyrosine kinase inhibitor, osimertinib is specific for the gate-keeper T790M mutation which increases ATP binding activity to EGFR and results in poor prognosis for late-stage disease. Furthermore, osimertinib has been shown to spare wild-type EGFR during therapy, thereby reducing non-specific binding and limiting toxicity. Compared to wild-type EGFR, osimertinib has 200 times higher affinity for EGFR molecules with the L858R/T790M mutation _in vitro_. | |
| Record name | Osimertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09330 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1421373-65-0 | |
| Record name | Osimertinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421373-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osimertinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osimertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09330 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Osimertinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSIMERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C06JJ0Z2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Q1: What is the primary target of osimertinib and how does it interact with this target?
A1: this compound is designed to irreversibly bind to EGFR, specifically targeting both EGFR-TKI-sensitizing mutations and the EGFR T790M resistance mutation. [] This covalent binding inhibits the kinase activity of EGFR. [, ]
Q2: What are the downstream effects of this compound binding to EGFR?
A2: this compound binding to EGFR blocks downstream signaling pathways, including PI3K-AKT and MAPK-ERK, crucial for cancer cell growth and survival. [, , ] This inhibition leads to decreased cell proliferation, increased apoptosis, and reduced tumor growth. [, , ]
Q3: Does this compound affect other targets besides EGFR?
A3: While highly selective for EGFR, this compound can also inhibit HER2 (ERBB2) to a lesser extent. [] This off-target effect might contribute to some of its side effects.
Q4: What is the molecular formula and weight of this compound?
A4: The provided research articles do not explicitly mention the molecular formula or weight of this compound.
Q5: Is there any spectroscopic data available for this compound in these studies?
A5: The provided research articles do not include spectroscopic data for this compound.
Q6: How stable is this compound under various storage conditions?
A6: The research articles don’t elaborate on specific stability data for this compound under various conditions.
Q7: Does this compound have any catalytic properties as described in the research?
A7: this compound acts as an inhibitor, not a catalyst. Its primary mechanism involves irreversible binding to EGFR, blocking its kinase activity rather than catalyzing a reaction.
Q8: Have any computational chemistry studies been performed on this compound?
A8: The provided research articles do not discuss computational chemistry studies conducted on this compound.
Q9: How do structural modifications of this compound impact its activity and selectivity?
A9: The research articles primarily focus on this compound itself and do not delve into the SAR of the compound through structural modifications.
Q10: Are there any specific formulation strategies used to improve the stability, solubility, or bioavailability of this compound?
A10: The research articles do not provide details on the formulation strategies employed for this compound.
Q11: Do the articles mention any specific SHE regulations regarding this compound development or manufacturing?
A11: The provided research articles primarily focus on the clinical and biological aspects of this compound and do not explicitly discuss SHE regulations.
Q12: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?
A12: this compound is primarily metabolized by CYP3A enzymes. [] Following oral administration, it is extensively distributed throughout the body and eliminated mainly through the fecal route. []
Q13: Does food or gastric pH affect the pharmacokinetics of this compound?
A13: Research indicates that co-administration with food or omeprazole, a gastric pH modifier, does not significantly impact the exposure of this compound. []
Q14: What in vitro models have been used to study this compound efficacy?
A14: Various EGFR-mutant NSCLC cell lines, including H1975, PC-9, HCC827, and HCC4006, have been utilized to investigate the efficacy of this compound in vitro. [, , , , ]
Q15: What in vivo models have been used to assess this compound's efficacy?
A15: this compound's effectiveness has been evaluated in vivo using xenograft and patient-derived xenograft (PDX) models of EGFR-mutant NSCLC. [, , , ] These models help to understand the drug's impact on tumor growth and metastasis.
Q16: Have clinical trials been conducted to evaluate the efficacy of this compound?
A16: Yes, several clinical trials, including the FLAURA and AURA3 trials, have demonstrated the efficacy of this compound in treating EGFR-mutant NSCLC. [, , , , , , , ]
Q17: What is the efficacy of this compound against brain metastases?
A17: this compound demonstrates efficacy against brain metastases, as observed in clinical trials and case studies. [, , , ] It shows promising activity in controlling tumor growth and improving progression-free survival in patients with EGFR-mutant NSCLC with brain metastases.
Q18: Can this compound be combined with other therapies for enhanced efficacy?
A18: Research suggests potential synergistic effects when this compound is combined with other therapies like bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor (VEGF). [, , ]
Q19: What are the known mechanisms of resistance to this compound?
A19: Several resistance mechanisms to this compound have been identified, including: * EGFR-dependent mechanisms: The emergence of the EGFR C797S mutation is a significant mechanism of acquired resistance. [, ] * EGFR-independent mechanisms: These include MET amplification, epithelial-to-mesenchymal transition (EMT), AXL upregulation, HER2 amplification, and mutations in KRAS, BRAF, and PIK3CA. [, , , , , ]
Q20: Is there any evidence of cross-resistance between this compound and other anticancer drugs?
A20: While not extensively discussed in the provided articles, research suggests that resistance mechanisms like MET amplification can confer cross-resistance to multiple TKIs, including this compound. [, ]
Q21: What are the common adverse events associated with this compound treatment?
A21: Common adverse events reported with this compound include paronychia, QTc prolongation, and gastrointestinal issues like diarrhea. [, , ]
Q22: Are there any specific cardiac safety concerns associated with this compound?
A22: QTc prolongation is a known cardiac safety concern with this compound. [, ] Additionally, cases of congestive heart failure and decreased left ventricular ejection fraction have been reported, emphasizing the need for cardiac monitoring during treatment. [, ]
Q23: Are there any specific drug delivery systems or targeting strategies being explored to enhance this compound delivery to tumor sites?
A23: The provided research articles do not delve into specific drug delivery systems or targeting strategies for this compound.
Q24: What analytical techniques are used to measure this compound and its metabolites in biological samples?
A24: Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) is commonly used to quantify this compound and its metabolites in biological samples. [, ]
Q25: Are there any specific techniques used for detecting resistance mechanisms like EGFR mutations?
A25: Next-generation sequencing (NGS) is widely employed to detect EGFR mutations, including T790M and C797S, which are crucial for predicting this compound response and monitoring resistance. [, , , ]
Q26: Do the research articles address the environmental impact or degradation of this compound?
A26: The provided research articles focus on clinical and biological aspects of this compound and do not discuss its environmental impact or degradation.
Q27: What is known about the dissolution rate and solubility of this compound in different media?
A27: The research articles don't provide specific details regarding the dissolution rate and solubility of this compound in various media.
Q28: Are there any details provided on the validation of analytical methods used for this compound analysis?
A28: The provided research articles do not elaborate on the validation procedures of the analytical methods used for this compound quantification.
Q29: Do the research articles mention specific quality control measures for this compound manufacturing and distribution?
A29: The research articles primarily focus on clinical research and do not delve into the specifics of quality control measures implemented during this compound manufacturing and distribution.
Q30: Is there any information on the potential of this compound to induce an immune response?
A30: The provided research articles do not discuss the potential immunogenicity of this compound.
Q31: Do the research articles provide insights into interactions between this compound and drug transporters?
A31: The research articles do not provide information on interactions between this compound and drug transporters.
Q32: Does this compound induce or inhibit drug-metabolizing enzymes?
A32: The research articles primarily focus on the metabolism of this compound by CYP3A enzymes and do not mention if this compound itself influences the activity of drug-metabolizing enzymes. [, ]
Q33: Is there any information available on the biocompatibility or biodegradability of this compound?
A33: The research articles do not provide information on the biocompatibility or biodegradability of this compound.
Q34: Are there any alternative treatments or compounds with similar mechanisms of action to this compound?
A34: Other third-generation EGFR-TKIs are being investigated, although this compound remains a prominent treatment option. [, , ] Furthermore, research explores combining this compound with other targeted therapies or chemotherapy to overcome resistance and improve outcomes. [, , , ]
Q35: Do the research articles address strategies for recycling or managing waste generated during this compound manufacturing or administration?
A35: The provided research articles do not discuss the recycling or waste management aspects associated with this compound.
Q36: Do the research articles highlight any specific research infrastructure or resources essential for this compound research?
A36: The research articles implicitly emphasize the significance of resources like:
- Cell lines and PDX models: These are vital tools for studying this compound's efficacy and investigating resistance mechanisms in vitro and in vivo. [, , , , , , ]
- NGS technology: This technology plays a crucial role in identifying genetic alterations, such as EGFR mutations, essential for predicting drug response and monitoring resistance. [, , , ]
Q37: How has the research on this compound evolved, and what are the key milestones in its development as a lung cancer treatment?
A37: this compound's development represents a significant milestone in the treatment of EGFR-mutant NSCLC, particularly for patients who develop resistance to first- and second-generation EGFR-TKIs. [, , , ] Key milestones include its initial approval for use in T790M-positive NSCLC and its subsequent approval for first-line treatment of EGFR-mutant advanced NSCLC. [, , ] Current research focuses on overcoming resistance mechanisms and improving long-term outcomes for patients.
Q38: What are some examples of cross-disciplinary research and collaboration in the development and application of this compound?
A38: this compound research involves collaboration between various disciplines, including:
- Oncology and Pharmacology: Clinicians and pharmacologists work together to evaluate the efficacy and safety of this compound in clinical trials. [, , , , , , , ]
- Molecular Biology and Genetics: Researchers investigate the molecular mechanisms of this compound action and resistance, relying on techniques like NGS to identify key genetic alterations. [, , , ]
- Biochemistry and Pharmacology: Scientists study the interactions between this compound and its target, EGFR, as well as its ADME profile. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


